Boc-Lys-OMe Acetate
Overview
Description
Boc-Lys-OMe Acetate, also known as Boc-L-lysine methyl ester, is a derivative of the amino acid Lysine . It is efficiently hydrolyzed by enzymes such as thrombin and trypsin .
Synthesis Analysis
Boc-Lys-OMe Acetate can be synthesized using calcium iodide as an additive in ester hydrolysis, which allows for the saponification of compounds containing both Fmoc and Boc protecting groups simultaneously .Molecular Structure Analysis
The molecular formula of Boc-Lys-OMe Acetate is C₁₂H₂₄N₂O₄ . Its molecular weight is 260.33 . The structure of Boc-Lys-OMe Acetate includes a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis .Chemical Reactions Analysis
Boc-Lys-OMe Acetate undergoes N-Boc deprotection, a common reaction in pharmaceutical research and development . This reaction can be conducted in a continuous flow reactor with a low-boiling solvent, facilitated by the use of a catalyst .Scientific Research Applications
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Field: Biochemistry
- Application : Boc-protected amino acids, such as Boc-Lys-OMe, are often used in the synthesis of peptides . In this context, Boc-Lys-OMe Acetate could be used in the synthesis of oligopeptides of L-lysine .
- Method : The peptide bond is formed by the carbodiimide method using N-hydroxysuccinimide esters, which enables the synthesis to be performed with practically no racemization .
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Field: Green Chemistry
- Application : Boc-protected amino acids are used in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . A method for N-Boc deprotection has been developed that uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
- Method : The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
- Results : The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
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Field: Organic Chemistry
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Field: Organic Chemistry
- Application : Efficient Fmoc-Protected Amino Ester Hydrolysis .
- Method : Using calcium iodide as an additive in ester hydrolysis permits saponification of compounds containing both Fmoc and Boc protecting groups simultaneously .
- Results : This method has been seen using Fmoc-Lys(Boc)-OMe in acceptable yields. The result is a more efficient synthesis for theoretical custom amino acids containing amines on the side chain .
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Field: Organic Chemistry
- Application : Dual protection of amino functions involving Boc .
- Method : This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Results : Boc is ranked as “one of the most commonly used protective groups for amines” .
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Field: Peptide Synthesis
- Application : Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protecting Group .
- Method : The use of the tert-butyl carbamate (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
- Results : This method provides a very simple and green protocol for Boc protection of amines .
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Field: Biochemistry
- Application : The use of the tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
- Method : Traditional methods to remove the Boc group have disadvantages in terms of high acidity, the use of expensive reagents, excessive amounts of catalysts and harmful solvents as well as high temperatures .
- Results : An efficient and sustainable method for N-Boc deprotection by means of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
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Field: Organic Chemistry
- Application : A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
- Method : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
- Results : This method is reported in catalyst and solvent-free media under mild reaction conditions .
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Field: Organic Chemistry
- Application : Dual protection of amino functions involving Boc .
- Method : This review highlights various aspects related to the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Results : Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
Safety And Hazards
Future Directions
Boc-Lys-OMe Acetate has potential applications in peptide synthesis . Future research may explore the use of Boc-protected amino acid ionic liquids in organic synthesis, as they can be used as efficient reactants and reaction media when their reactive side chain and N-terminus are chemically protected .
properties
IUPAC Name |
acetic acid;methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4.C2H4O2/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;1-2(3)4/h9H,5-8,13H2,1-4H3,(H,14,16);1H3,(H,3,4)/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQHZKIYBAMWEX-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Lys-OMe acetate salt |
Citations
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